

# physicochemical properties of 3-(4-Chlorobenzyl)piperidine hydrochloride

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## Compound of Interest

**Compound Name:** 3-(4-Chlorobenzyl)piperidine hydrochloride

**Cat. No.:** B1356001

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## An In-depth Technical Guide to the Physicochemical Properties of **3-(4-Chlorobenzyl)piperidine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-(4-Chlorobenzyl)piperidine hydrochloride** is a synthetic organic compound featuring a piperidine ring substituted with a 4-chlorobenzyl group.<sup>[1]</sup> Identified by the CAS number 1171692-94-6, this molecule serves as a valuable intermediate and building block in synthetic and medicinal chemistry.<sup>[1]</sup> Its structural characteristics, combining a flexible piperidine core with a rigid chlorobenzyl moiety, make it a subject of interest in pharmaceutical research. It has been investigated for potential biological activities, including antifungal and enzyme inhibitory properties.<sup>[1]</sup> Furthermore, it acts as a lead compound for the development of new therapeutic agents, particularly those targeting neurological pathways.<sup>[1][2]</sup> This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and a summary of its synthesis.

## Physicochemical Properties

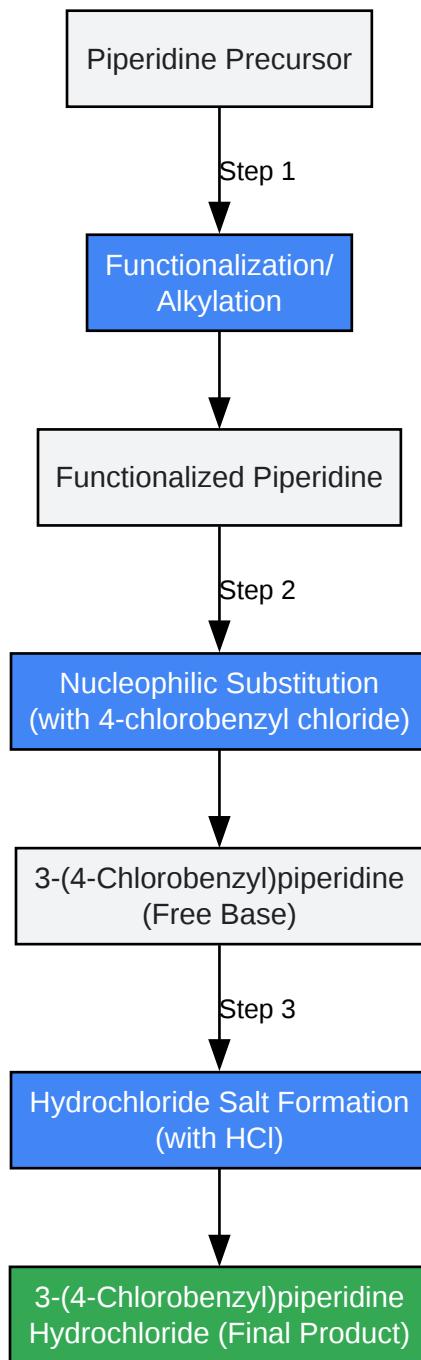
The key physicochemical properties of **3-(4-Chlorobenzyl)piperidine hydrochloride** are summarized in the table below. These parameters are critical for its application in drug design,

formulation, and development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>16</sub> CIN · HCl	<a href="#">[1]</a>
Molecular Weight	246.18 g/mol	<a href="#">[1]</a>
CAS Number	1171692-94-6	<a href="#">[1]</a>
Appearance	Solid	
Melting Point	Expected range: 245-248°C	<a href="#">[1]</a>
Aqueous Solubility	Enhanced solubility compared to its free base form; exhibits hygroscopic properties.	<a href="#">[1]</a>
Organic Solvent Solubility	High: Methanol, Ethanol, Dichloromethane Moderate: Acetonitrile Limited: Hexane, Toluene	<a href="#">[1]</a>
InChI	1S/C12H16CIN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H	<a href="#">[1]</a>
Canonical SMILES	C1CC(CNC1)CC2=CC=C(C=C2)Cl.Cl	<a href="#">[1]</a>

## Synthesis Pathway

The synthesis of **3-(4-Chlorobenzyl)piperidine hydrochloride** is typically achieved through a multi-step process. The general workflow involves the functionalization of a piperidine precursor followed by the introduction of the chlorobenzyl group and final salt formation.



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Caption: General synthesis workflow for **3-(4-Chlorobenzyl)piperidine hydrochloride**.

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques.

## Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[3]

- Apparatus: Digital melting point apparatus (e.g., DigiMelt or Mel-Temp), capillary tubes (sealed at one end).[4]
- Procedure:
  - Sample Preparation: A small amount of the dry, solid compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[3][5] The tube is tapped gently to ensure tight packing.[5]
  - Initial Determination: If the approximate melting point is unknown, a rapid heating ramp (10-20°C per minute) is used to get a preliminary range.[4]
  - Accurate Measurement: A fresh sample is prepared and placed in the apparatus, which has been cooled to at least 20°C below the approximate melting point.
  - The sample is then heated slowly, at a rate of approximately 1-2°C per minute.[4]
  - Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[5][6] For a pure compound, this range is typically narrow (0.5-1.0°C).

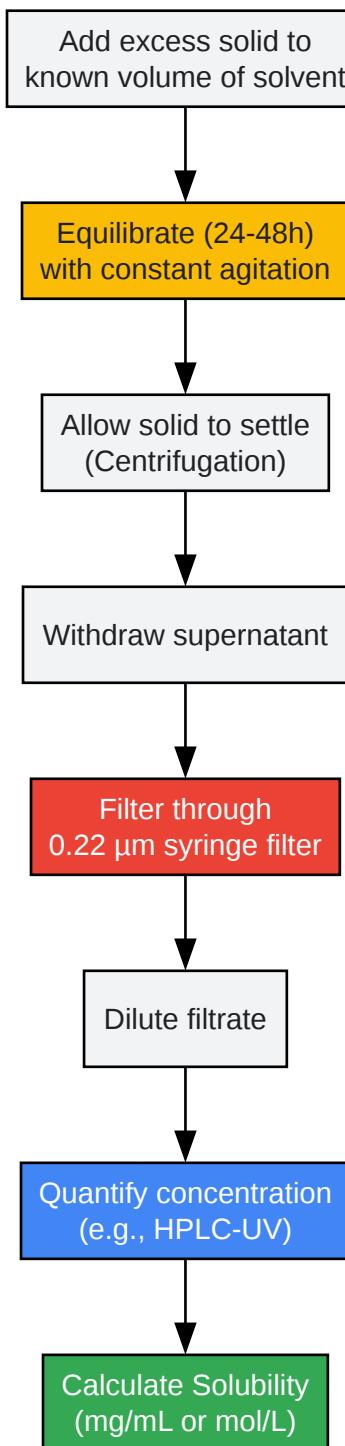
## Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[7]

- Apparatus: Vials with screw caps, orbital shaker or magnetic stirrer with temperature control, centrifuge, syringe filters (e.g., 0.22 µm), and a quantitative analytical instrument such as High-Performance Liquid Chromatography (HPLC).[7][8]
- Procedure:
  - Preparation: An excess amount of solid **3-(4-Chlorobenzyl)piperidine hydrochloride** is added to a vial containing a known volume of the desired solvent (e.g., water, buffer,

organic solvent).[7][9] This ensures that a saturated solution is formed with undissolved solid remaining.[9]

- Equilibration: The vial is sealed and placed in a shaker bath at a constant temperature (e.g., 25°C). The mixture is agitated for a sufficient period (typically 24-48 hours) to allow it to reach equilibrium.[8][9]
- Phase Separation: After equilibration, the sample is allowed to stand, or is centrifuged, to allow the undissolved solid to settle.[8][9]
- Sampling and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove all solid particles.[8][9]
- Quantification: The filtrate is appropriately diluted, and the concentration of the dissolved compound is determined using a pre-calibrated analytical method like HPLC-UV.[8][9] The solubility is then calculated and expressed in units such as mg/mL or mol/L.[9]



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Caption: Workflow for determining equilibrium solubility via the shake-flask method.

## pKa Determination (Potentiometric Titration)

The pKa value is essential for predicting the ionization state of a molecule at a given pH.[10]

Potentiometric titration is a highly accurate method for its determination.[11]

- Apparatus: Calibrated pH meter and electrode, burette, stirrer.[11]
- Procedure:
  - Sample Preparation: A solution of **3-(4-Chlorobenzyl)piperidine hydrochloride** is prepared at a known concentration (e.g., 0.10 mol/L) in water or a water/co-solvent mixture.[10][12]
  - Titration: The solution is stirred continuously, and the pH electrode is immersed in it. A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.[10][11]
  - Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[11]
  - Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the protonated piperidine has been neutralized.[11] This point is identified as the inflection point of the titration curve.[11]

## LogP Determination (RP-HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development.[13] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for its estimation.[13][14]

- Apparatus: RP-HPLC system with a suitable column (e.g., C18), UV detector.[15]
- Procedure:
  - Standard Curve Generation: A series of reference compounds with known LogP values are injected into the HPLC system.[13] The retention time for each standard is used to calculate its capacity factor ( $k$ ).[13] A standard curve is generated by plotting the logarithm of the capacity factor ( $\log k$ ) against the known LogP values.[13]

- Sample Analysis: The **3-(4-Chlorobenzyl)piperidine hydrochloride** sample is injected into the same HPLC system under identical conditions (mobile phase, flow rate, temperature).[13]
- LogP Calculation: The retention time of the test compound is measured, and its capacity factor is calculated.[13] The LogP of the compound is then determined by interpolating its log k value on the standard curve generated in the first step.[13]

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## References

- 1. Buy 3-(4-Chlorobenzyl)piperidine hydrochloride | 1171692-94-6 [smolecule.com]
- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 3. thinksrs.com [thinksrs.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. enamine.net [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

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